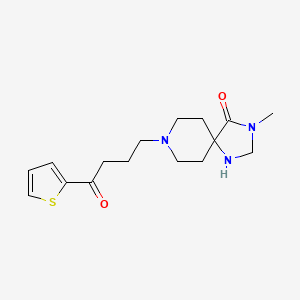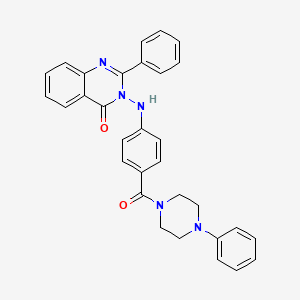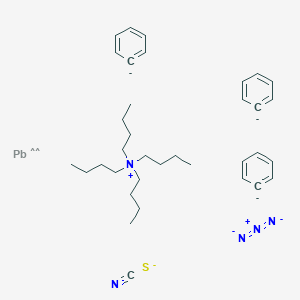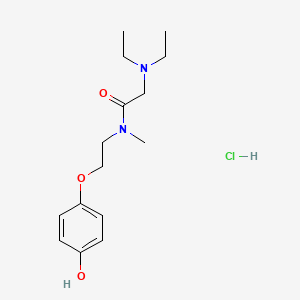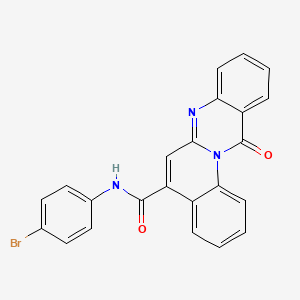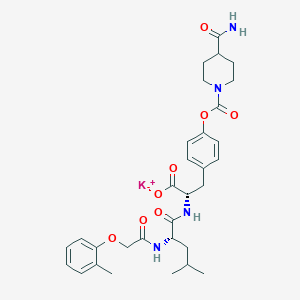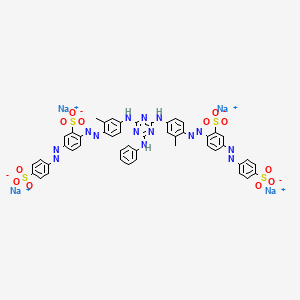
Tetrasodium 2,2'-((6-anilino-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium 2,2’-((6-anilino-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, paper, and leather, due to its excellent dyeing properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 2,2’-((6-anilino-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) involves multiple steps, starting with the preparation of the 1,3,5-triazine core. This core is synthesized through a condensation reaction involving cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid . The resulting intermediate undergoes further reactions to introduce the azo groups and sulphonate functionalities, which are essential for the dyeing properties of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the careful addition of reagents and maintenance of reaction temperatures to ensure high yield and purity. The final product is isolated through filtration, washing, and drying steps, followed by quality control checks to ensure compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium 2,2’-((6-anilino-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
Tetrasodium 2,2’-((6-anilino-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) has a wide range of scientific research applications, including:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile, paper, and leather industries for dyeing purposes due to its stability and vibrant color.
Wirkmechanismus
The mechanism of action of tetrasodium 2,2’-((6-anilino-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds and van der Waals interactions with biological molecules, leading to changes in their structure and function. The sulphonate groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Tetrasodium 3,3’-((6-((2-hydroxyethyl)amino)-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate)
- **Hexasodium 2,2’-[vinylenebis[(3-sulphonato-4,1-phenylene)imino[6-(diethylamino)-1,3,5-triazine-4,2-diyl]imino]]bis(benzene-1,4-disulphonate)
Uniqueness
What sets tetrasodium 2,2’-((6-anilino-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) apart from similar compounds is its unique combination of the 1,3,5-triazine core with multiple azo and sulphonate groups. This structure provides exceptional dyeing properties, stability, and versatility in various applications.
Eigenschaften
CAS-Nummer |
73398-50-2 |
|---|---|
Molekularformel |
C47H34N14Na4O12S4 |
Molekulargewicht |
1207.1 g/mol |
IUPAC-Name |
tetrasodium;2-[[4-[[4-anilino-6-[3-methyl-4-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C47H38N14O12S4.4Na/c1-28-24-33(12-20-39(28)58-60-41-22-14-35(26-43(41)76(68,69)70)56-54-31-8-16-37(17-9-31)74(62,63)64)49-46-51-45(48-30-6-4-3-5-7-30)52-47(53-46)50-34-13-21-40(29(2)25-34)59-61-42-23-15-36(27-44(42)77(71,72)73)57-55-32-10-18-38(19-11-32)75(65,66)67;;;;/h3-27H,1-2H3,(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H3,48,49,50,51,52,53);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
GWHDJAXRFUYDED-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC(=C(C=C4)N=NC5=C(C=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


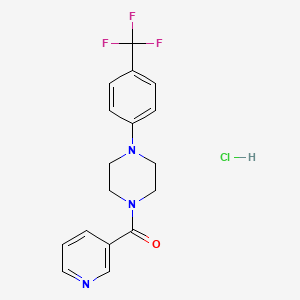
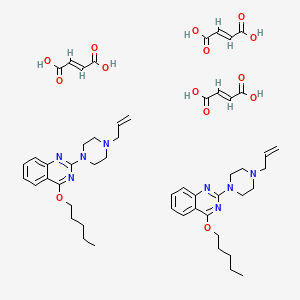
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
